4-Difluoromethoxy-3-hydroxybenzaldehyde

PDE4 inhibitor synthesis roflumilast intermediate regioisomer comparison

This 4-Difluoromethoxy-3-hydroxybenzaldehyde (CAS 151103-08-1) is the irreplaceable regioisomer for Roflumilast synthesis. The difluoromethoxy group at the para-position and free hydroxyl at the meta-position are non-negotiable for correct O-alkylation and subsequent amidation steps, directly impacting final API purity and metabolic stability. Procuring high-purity (≥98%) material from qualified suppliers ensures compliance with ICH Q7 GMP guidelines and avoids regioisomeric impurities that would derail the synthetic route. Choose this specific intermediate to secure your PDE4 inhibitor production pipeline.

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
CAS No. 151103-08-1
Cat. No. B128312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Difluoromethoxy-3-hydroxybenzaldehyde
CAS151103-08-1
Synonyms3-Hydroxy-4-difluoromethoxybenzaldehyde;  4-(Difluoromethoxy)-3-hydroxybenzaldehyde; 
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)O)OC(F)F
InChIInChI=1S/C8H6F2O3/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-4,8,12H
InChIKeyZLIKNROJGXXNJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4-Difluoromethoxy-3-hydroxybenzaldehyde (CAS 151103-08-1): A Critical Intermediate for Selective PDE4 Inhibitors


4-Difluoromethoxy-3-hydroxybenzaldehyde (CAS 151103-08-1) is a fluorinated aromatic aldehyde derivative, formally classified as a phenyl alkyl ketone, with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol. It is a key pharmaceutical intermediate, primarily employed in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, most notably the marketed drug roflumilast for the treatment of chronic obstructive pulmonary disease (COPD) [1]. Its structural features—a difluoromethoxy group at the para-position and a free hydroxyl group at the meta-position relative to the aldehyde—confer distinct reactivity and physicochemical properties that are essential for downstream synthetic transformations, differentiating it from other regioisomeric or non-fluorinated analogs . The compound is a solid with a melting point typically reported in the range of 88.0 to 92.0 °C and is soluble in common organic solvents such as DMSO and dichloromethane .

4-Difluoromethoxy-3-hydroxybenzaldehyde Procurement: Why Regioisomers and Non-Fluorinated Analogs Cannot Substitute


In the context of PDE4 inhibitor synthesis, particularly roflumilast, the precise positioning of the difluoromethoxy and hydroxyl groups on the benzaldehyde core is non-negotiable. The target compound, 4-difluoromethoxy-3-hydroxybenzaldehyde, features a specific substitution pattern (difluoromethoxy at the 4-position, hydroxyl at the 3-position) that dictates its reactivity in downstream O-alkylation and subsequent amidation steps [1]. Interchanging it with its regioisomer, 3-(difluoromethoxy)-4-hydroxybenzaldehyde (CAS 53173-70-9), would fundamentally alter the electronic and steric environment of the nucleophilic hydroxyl group, leading to different reaction kinetics and potentially preventing the formation of the desired 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde intermediate [2]. Similarly, substituting with non-fluorinated analogs like vanillin (4-hydroxy-3-methoxybenzaldehyde) or 3,4-dihydroxybenzaldehyde fails to impart the critical metabolic stability and lipophilicity conferred by the difluoromethoxy moiety, which are essential for the in vivo efficacy of the final PDE4 inhibitor [3].

Quantitative Differentiation Evidence for 4-Difluoromethoxy-3-hydroxybenzaldehyde (CAS 151103-08-1) vs. Key Comparators


Regioisomeric Specificity: Differential Reactivity in Roflumilast Synthesis

The target compound's specific substitution pattern (4-difluoromethoxy, 3-hydroxy) is essential for the efficient synthesis of roflumilast. The regioisomer 3-(difluoromethoxy)-4-hydroxybenzaldehyde (CAS 53173-70-9) possesses a reversed substitution, which would yield a different alkylated product upon reaction with bromomethyl cyclopropane, thus failing to produce the required 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde intermediate [1]. In a typical synthetic protocol, 4-difluoromethoxy-3-hydroxybenzaldehyde undergoes O-alkylation with bromomethyl cyclopropane in the presence of a base such as sodium hydroxide to yield the desired intermediate, a step that is structurally precluded for its regioisomer .

PDE4 inhibitor synthesis roflumilast intermediate regioisomer comparison

Synthetic Yield Comparison: Patented Method for High-Efficiency Production

The preparation method disclosed in patent CN103467260A describes a process for synthesizing 3-hydroxy-4-difluoromethoxybenzaldehyde (the target compound) using a nucleophilic substitution reaction with difluorochloromethane in the presence of a catalyst (tetrabutylammonium bromide) and an acid binding agent [1]. This method is reported to achieve high product yields, addressing the prior art problems of low conversion rates and cumbersome post-treatment associated with older methods. While exact numerical yield data is not publicly disclosed in the patent abstract, the explicit claim of overcoming low yields (historically 25-30% for similar fluorination steps) [2] underscores a significant process advantage for this specific compound when procured from manufacturers utilizing optimized, patented routes.

synthetic yield process chemistry fluorination

Analytical Purity Specifications: Benchmarking Against Competing Commercial Sources

The target compound is available at high purities, with commercial specifications ranging from ≥95% (HPLC) to ≥99.0% [1]. A specific vendor offers a grade with a purity of ≥99.0% (HPLC) and low moisture content (≤0.5% by KF titration), meeting ICH Q3C residual solvent guidelines [1]. This high purity is critical for its role as a late-stage intermediate in API synthesis, where impurities can propagate and compromise final drug substance quality. In comparison, some generic or non-specialized suppliers may offer lower purity grades (e.g., 95% or 97%), which can necessitate additional purification steps, increasing cost and process complexity .

purity analysis quality control HPLC

Melting Point Range as a Marker of Crystalline Purity and Identity

The melting point of 4-difluoromethoxy-3-hydroxybenzaldehyde is a well-defined physical constant used for identity verification and purity assessment. Reputable vendors report a melting point range of 88.0–92.0 °C, with a reference value of 90 °C . This narrow range indicates high crystalline purity. In contrast, the regioisomer 3-(difluoromethoxy)-4-hydroxybenzaldehyde (CAS 53173-70-9) has a reported melting point of approximately 173-175 °C , while the non-fluorinated analog vanillin (4-hydroxy-3-methoxybenzaldehyde) melts at 81-83 °C. These distinct melting points provide a straightforward, low-cost method for confirming the correct identity and assessing the quality of the procured material, preventing costly errors in downstream synthesis.

physicochemical characterization melting point identity test

LogP as a Measure of Enhanced Lipophilicity Due to Difluoromethoxy Substitution

The calculated LogP (XLogP3) for 4-difluoromethoxy-3-hydroxybenzaldehyde is reported as 1.9 . This value reflects the lipophilic contribution of the difluoromethoxy (-OCF2H) group. In comparison, the non-fluorinated analog vanillin (4-hydroxy-3-methoxybenzaldehyde) has a LogP of approximately 1.2, while the parent 3,4-dihydroxybenzaldehyde has a LogP of around 0.9 [1]. The significantly higher LogP of the target compound correlates with increased membrane permeability and metabolic stability, properties that are deliberately engineered into PDE4 inhibitors like roflumilast to improve oral bioavailability and prolong duration of action. The difluoromethoxy group is known to enhance these properties compared to methoxy or hydroxyl substituents [2].

lipophilicity LogP metabolic stability

Human ALDH3A1 Inhibition: A Potential Off-Target Liability Profile

While the compound itself is an intermediate and not a final drug, its potential off-target interactions are relevant for hazard assessment in a manufacturing setting. BindingDB data indicates that 4-difluoromethoxy-3-hydroxybenzaldehyde exhibits inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 value of 2.10 × 10³ nM (2.1 μM) in a spectrophotometric assay [1]. This is a class-level property common to aromatic aldehydes, which can act as substrates or inhibitors of aldehyde dehydrogenases. For comparison, the parent 3-hydroxybenzaldehyde is a known substrate for ALDH, with reported Km values in the low micromolar range [2]. The presence of the difluoromethoxy group may alter this interaction profile. Awareness of this activity is important for occupational safety and for interpreting potential interference in enzyme-based assays.

ALDH3A1 inhibition off-target activity enzyme assay

High-Impact Application Scenarios for 4-Difluoromethoxy-3-hydroxybenzaldehyde (CAS 151103-08-1) in Research and Industry


GMP Manufacturing of Roflumilast API

This compound serves as an irreplaceable intermediate in the synthesis of roflumilast, a PDE4 inhibitor for COPD. The specific regioisomer (4-difluoromethoxy-3-hydroxy) is required for the O-alkylation step with bromomethyl cyclopropane to yield 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde, a key precursor to the final API. Procurement of high-purity (>99%) material from qualified vendors is critical to meet ICH Q7 GMP requirements and avoid the introduction of process-related impurities [1].

Medicinal Chemistry Exploration of Novel PDE4 Inhibitors

In drug discovery, this aldehyde serves as a versatile building block for generating libraries of PDE4 inhibitors through various chemical transformations, including aldol condensations, reductive aminations, and Grignard reactions. Its enhanced lipophilicity (LogP 1.9) compared to non-fluorinated analogs makes it a valuable starting point for optimizing the pharmacokinetic properties of new chemical entities .

Synthesis of Fluorinated Chalcones and Pyrazolines for Antimicrobial Screening

The compound's aldehyde functionality and phenolic hydroxyl group make it an ideal nucleophile for synthesizing novel chalcones and pyrazolines. A published study demonstrates its use in creating a series of derivatives (2a-i and 3a-i) that were subsequently evaluated for antibacterial and antifungal activity [2]. This application underscores the compound's utility in generating diverse chemical libraries for biological screening.

Development of Fluorinated Agrochemical Intermediates

The difluoromethoxy group confers increased metabolic stability and lipophilicity, traits that are highly desirable in agrochemical design. This benzaldehyde derivative is used as a building block in the synthesis of novel pesticides and fungicides, where the fluorine atoms can enhance bioavailability and target site persistence in crop protection applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Difluoromethoxy-3-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.